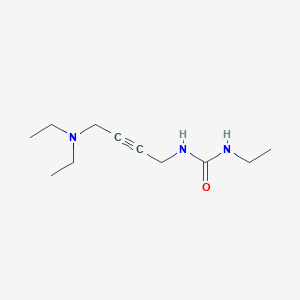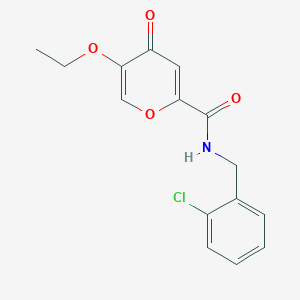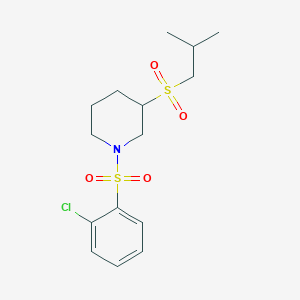![molecular formula C9H14F2N4O2 B2574934 tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2226182-24-5](/img/structure/B2574934.png)
tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a difluoromethyl group, along with a tert-butyl carbamate protecting group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate involves several steps, including amination, reduction, esterification, and protection of the amino group. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, and condensation steps to yield the final product . The overall yield of this synthetic route is approximately 59.5% .
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations to improve yield and reduce costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
tert-Butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The difluoromethyl group can be reduced to form corresponding methyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The amino group and difluoromethyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and interactions.
tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
IUPAC Name |
tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-6-4-5(12)14-15(6)7(10)11/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJVJSCUJADSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2574852.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)


![3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2574866.png)

![1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574869.png)
![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2574871.png)
![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)
![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)
